5-Methoxyisoindoline hydrochloride

CAS No.: 1159822-61-3

Cat. No.: VC2999597

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159822-61-3 |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | 5-methoxy-2,3-dihydro-1H-isoindole;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO.ClH/c1-11-9-3-2-7-5-10-6-8(7)4-9;/h2-4,10H,5-6H2,1H3;1H |

| Standard InChI Key | KXUMTVFTWNZMDR-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(CNC2)C=C1.Cl |

| Canonical SMILES | COC1=CC2=C(CNC2)C=C1.Cl |

Introduction

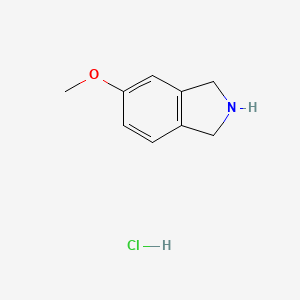

Chemical Identity and Structure

5-Methoxyisoindoline hydrochloride (CAS No. 1159822-61-3) is the hydrochloride salt of 5-methoxyisoindoline. It belongs to the isoindoline class of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The parent compound, 5-methoxy-2,3-dihydro-1H-isoindole (CAS No. 127168-88-1), forms a salt with hydrochloric acid to produce 5-methoxyisoindoline hydrochloride .

Chemical Nomenclature and Identification

The compound is identified by various systematic and common names in chemical databases and literature:

| Parameter | Information |

|---|---|

| IUPAC Name | 5-methoxy-2,3-dihydro-1H-isoindole;hydrochloride |

| CAS Registry Number | 1159822-61-3 |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Parent Compound | 5-methoxy-2,3-dihydro-1H-isoindole (CAS: 127168-88-1) |

| Synonyms | 5-Methoxyisoindoline HCl; 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride; 2,3-Dihydro-5-methoxy-1H-isoindole hydrochloride; 1H-Isoindole, 2,3-dihydro-5-methoxy-, hydrochloride (1:1) |

The compound's structure contains a methoxy substituent at the 5-position of the isoindoline ring system, with the nitrogen protonated to form the hydrochloride salt .

Structural Characteristics

The structural features of 5-methoxyisoindoline hydrochloride include:

-

A bicyclic ring system with a benzene ring fused to a five-membered nitrogen-containing ring

-

A methoxy (-OCH₃) group at the 5-position of the benzene ring

-

The nitrogen atom in the five-membered ring protonated and paired with a chloride counterion

The chemical structure can be represented using the SMILES notation: COc1ccc2c(c1)CNC2.Cl

Physical and Chemical Properties

5-Methoxyisoindoline hydrochloride exhibits specific physical and chemical properties that influence its behavior in various applications.

Solubility Characteristics

As a hydrochloride salt, 5-methoxyisoindoline hydrochloride demonstrates enhanced water solubility compared to its free base form. The salt formation increases the compound's polar character, improving its dissolution in aqueous and polar organic solvents. This property is particularly advantageous for pharmaceutical applications where water solubility is often a critical factor .

Spectroscopic Properties

While specific spectroscopic data for 5-methoxyisoindoline hydrochloride is limited in the available literature, isoindoline derivatives typically show characteristic patterns in various spectroscopic analyses:

-

UV-visible spectroscopy typically shows absorption bands related to the aromatic system

-

IR spectroscopy would show characteristic bands for N-H stretching, C-H stretching, and C-O-C stretching of the methoxy group

-

NMR spectroscopy would display signals for aromatic protons, methoxy protons, and the methylene groups in the five-membered ring

Synthesis and Preparation Methods

The synthesis of 5-methoxyisoindoline hydrochloride involves specific chemical reactions and conditions to achieve the desired structure with high purity.

Industrial Production Methods

Industrial-scale production of 5-methoxyisoindoline hydrochloride would typically involve optimized reaction conditions to enhance yield and purity. The process may include:

-

Careful selection of starting materials with the appropriate substitution pattern

-

Control of reaction parameters such as temperature, pressure, and solvent systems

-

Purification steps including recrystallization or chromatographic techniques

-

Salt formation under controlled conditions to ensure consistent quality

Applications in Research and Development

5-Methoxyisoindoline hydrochloride has potential applications in various research fields, particularly in pharmaceutical development.

Chemical Building Block

The compound serves as a valuable intermediate in organic synthesis due to its functionalized structure:

-

The methoxy group provides a point for further derivatization through various reactions

-

The nitrogen in the isoindoline ring can participate in alkylation, acylation, or other nitrogen-based reactions

-

The bicyclic structure offers a rigid scaffold for the development of more complex molecules

Comparative Activity with Related Compounds

To contextualize the potential applications of 5-methoxyisoindoline hydrochloride, it is useful to examine related compounds:

| Compound | Structure Variation | Potential Applications |

|---|---|---|

| 5-Methoxyisoindoline hydrochloride | Methoxy group at 5-position | Building block in organic synthesis, potential pharmacological applications |

| 5-Methylthio)isoindoline hydrochloride | Methylthio group at 5-position | Similar applications with different electronic properties due to sulfur atom |

| 5-Methylisoindoline hydrochloride | Methyl group at 5-position | Building block with different electronic properties than methoxy analog |

| Methyl isoindoline-5-carboxylate hydrochloride | Methyl ester group at 5-position | Additional reactivity through the ester group |

This comparison highlights how subtle structural changes can influence the properties and potential applications of these compounds .

| Supplier | Format | Purity | Package Sizes |

|---|---|---|---|

| A2B Chem | Solid | 95% | 250mg, 1g, 5g, 10g, 25g |

| Combi-Blocks Inc. | Not specified | Not specified | Not specified |

| Various others | Typically solid | 95-99% | Ranging from mg to kg quantities |

Quality Parameters

Commercial 5-methoxyisoindoline hydrochloride is typically subject to quality control parameters including:

-

Purity assessment (typically ≥95%)

-

Identity confirmation through spectroscopic methods

-

Absence of significant impurities

-

Physical appearance (typically a solid)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume